

# discovery and history of 2-Cyano-2-phenylpropanamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyano-2-phenylpropanamide

Cat. No.: B15434635

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## 2-Cyano-2-phenylpropanamide: A Technical Overview

Absence of a clear discovery and historical record of **2-Cyano-2-phenylpropanamide** in publicly accessible scientific literature suggests that this compound may not have been the subject of extensive research or drug development programs. This technical guide, therefore, focuses on the available chemical data and infers potential synthetic routes and biological significance based on related compounds.

This document provides a technical summary of **2-Cyano-2-phenylpropanamide**, consolidating its known chemical properties. While specific experimental protocols for its synthesis and detailed biological activity are not readily available in the current body of scientific literature, this guide outlines a plausible synthetic approach and discusses the potential biological relevance by examining structurally similar molecules. This information is intended for researchers, scientists, and professionals in drug development.

## Chemical Properties

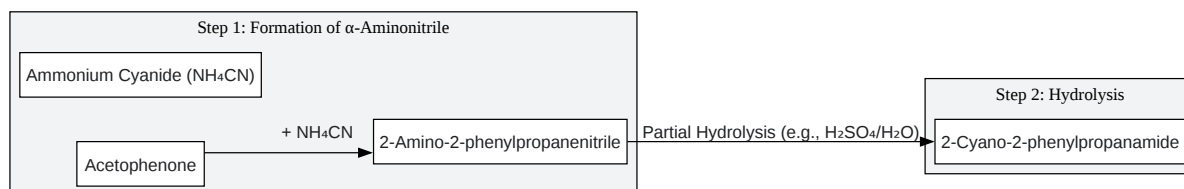
The fundamental physicochemical properties of **2-Cyano-2-phenylpropanamide** are summarized below. This data is crucial for understanding its behavior in chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem
Molecular Weight	174.20 g/mol	PubChem
IUPAC Name	2-cyano-2-phenylpropanamide	PubChem
CAS Number	80544-85-0	PubChem
SMILES	CC(C#N) (C1=CC=CC=C1)C(=O)N	PubChem
InChI	InChI=1S/C10H10N2O/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)	PubChem
InChIKey	NAAZFNSIBGLOSW-UHFFFAOYSA-N	PubChem

## Postulated Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Cyano-2-phenylpropanamide** is not documented in the reviewed literature, a potential synthetic route can be inferred from established organic chemistry principles and methods used for structurally analogous compounds. A plausible approach would involve the Strecker synthesis of an  $\alpha$ -aminonitrile followed by hydrolysis.

A generalized workflow for such a synthesis is depicted below.



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Caption: Postulated two-step synthesis of **2-Cyano-2-phenylpropanamide**.

## Experimental Considerations (Hypothetical)

### Step 1: Synthesis of 2-Amino-2-phenylpropanenitrile (Strecker Reaction)

- **Reaction Setup:** Acetophenone would be dissolved in a suitable solvent, such as ethanol or methanol.
- **Reagent Addition:** An aqueous solution of ammonium cyanide (or sodium cyanide and ammonium chloride) would be added to the solution of acetophenone.
- **Reaction Conditions:** The reaction mixture would be stirred at room temperature for a period of 24 to 48 hours. The progress of the reaction would be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture would be extracted with an organic solvent (e.g., diethyl ether). The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude  $\alpha$ -aminonitrile.

### Step 2: Partial Hydrolysis of 2-Amino-2-phenylpropanenitrile

- **Reaction Setup:** The crude 2-amino-2-phenylpropanenitrile would be dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water.
- **Reaction Conditions:** The solution would be heated to a controlled temperature (e.g., 50-70 °C) and stirred for a specific duration. The reaction conditions would need to be carefully controlled to favor the formation of the amide over complete hydrolysis to the carboxylic acid.
- **Work-up and Purification:** After cooling, the reaction mixture would be neutralized with a base (e.g., sodium bicarbonate) and extracted with an appropriate organic solvent. The product, **2-Cyano-2-phenylpropanamide**, would then be purified using techniques such as recrystallization or column chromatography.

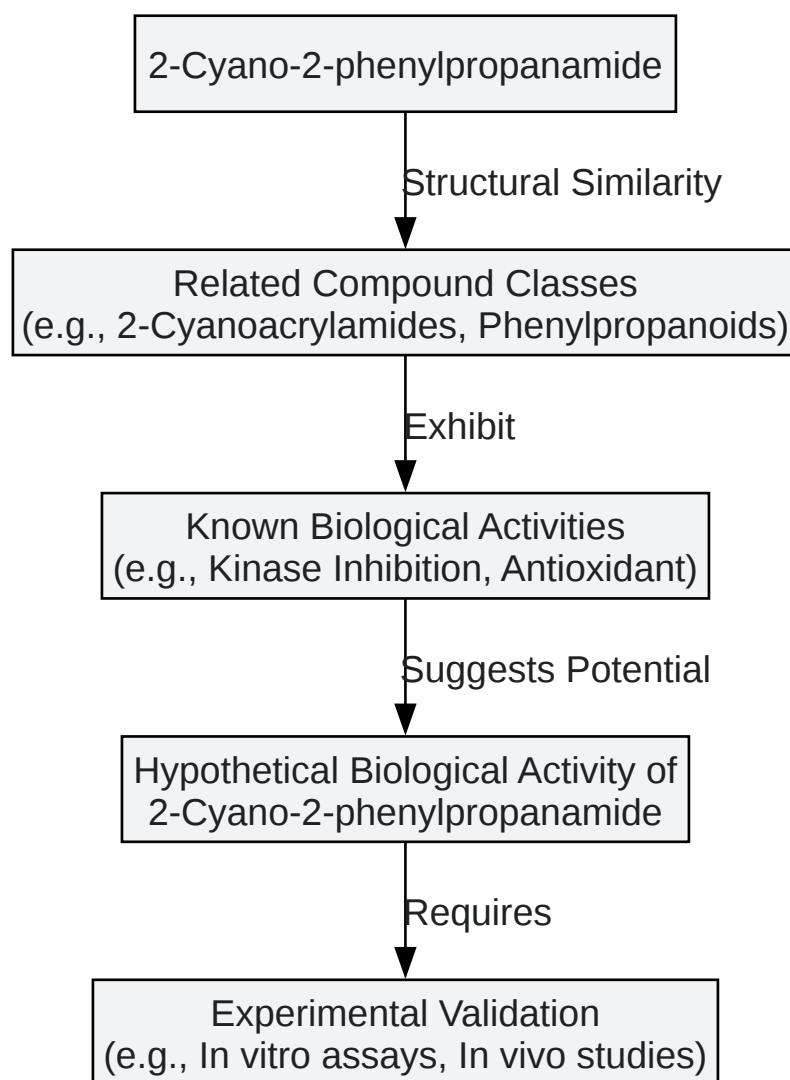
## Potential Biological Significance (Inferred)

Direct studies on the biological activity of **2-Cyano-2-phenylpropanamide** are not available. However, the activities of related classes of compounds can provide insights into its potential pharmacological relevance.

- **2-Cyanoacrylamide Derivatives:** This class of compounds has been investigated for various therapeutic applications. Notably, they have been identified as inhibitors of enzymes such as Transforming growth factor-beta-activated kinase 1 (TAK1), which is involved in inflammatory signaling pathways.
- **Phenylpropanoids:** This is a broad class of plant-derived secondary metabolites. While **2-Cyano-2-phenylpropanamide** is a synthetic compound, it shares the core phenylpropane skeleton. Phenylpropanoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

The presence of the cyano and amide functional groups, along with the phenyl ring, suggests that **2-Cyano-2-phenylpropanamide** could potentially interact with biological targets. However, without experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.

The logical relationship for investigating the potential of this compound is outlined below.



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Caption: Logical workflow for investigating the biological activity of **2-Cyano-2-phenylpropanamide**.

In conclusion, while **2-Cyano-2-phenylpropanamide** is a known chemical entity with defined properties, it remains a compound with underexplored potential. The information presented here serves as a foundational guide for researchers interested in the synthesis and potential therapeutic applications of this and related molecules. Further experimental investigation is necessary to elucidate its actual synthetic routes and biological functions.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)